REACTION_CXSMILES
|
[C:1]([C:5]1[CH:11]=[CH:10][C:8]([NH2:9])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].Cl.Cl[CH2:14][CH2:15][NH2:16].Cl[CH2:18][CH2:19]N.C(=O)([O-])[O-].[K+].[K+].[OH-].[Na+]>COCCOCCOC.O>[C:1]([C:5]1[CH:6]=[CH:7][C:8]([N:9]2[CH2:19][CH2:18][NH:16][CH2:15][CH2:14]2)=[CH:10][CH:11]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2.3,4.5.6,7.8|
|
Name
|
|
Quantity
|
149 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)C1=CC=C(N)C=C1
|
Name
|
bis-(2-chloroethylamine) hydrochloride
|
Quantity
|
178.5 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCCN.ClCCN
|
Name
|
|
Quantity
|
138 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
COCCOCCOC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 2 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
The organic phase is extracted with 3×250 ml of methyl tert-butyl ether
|
Type
|
WASH
|
Details
|
the combined organic phases are washed with 2×250 ml of water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CUSTOM
|
Details
|
evaporated down under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 155 g (71% of theory) of a product of boiling point 114°-117° C./0.01 mbar and melting point 48°-52° C.
|
Reaction Time |
2 h |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C1=CC=C(C=C1)N1CCNCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |